5-Methylbenzo[d]thiazole-2-carbonitrile
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Overview
Description
5-Methylbenzo[d]thiazole-2-carbonitrile is an organic compound belonging to the benzothiazole family. This compound is characterized by a benzene ring fused with a thiazole ring, with a methyl group at the 5th position and a cyano group at the 2nd position. It is known for its diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylbenzo[d]thiazole-2-carbonitrile can be achieved through several methods. One common approach involves the condensation of p-toluidine with Appel salt in the presence of pyridine in dichloromethane at room temperature. This reaction yields an imino-1,2,3-dithiazole intermediate, which is then cyclized to form the desired benzothiazole compound .
Another method involves the use of 5-bromo-2-methylbenzothiazole as a starting material. This compound is reacted with zinc cyanide and tetrakis(triphenylphosphine)palladium in dry dimethylformamide under an argon atmosphere. The reaction mixture is stirred at 80°C for 16 hours, followed by purification to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Methylbenzo[d]thiazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Scientific Research Applications
5-Methylbenzo[d]thiazole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Methylbenzo[d]thiazole-2-carbonitrile varies depending on its application. In medicinal chemistry, for example, it acts as an inhibitor of monoamine oxidase enzymes (MAO-A and MAO-B). These enzymes are responsible for the oxidative deamination of neurotransmitters, and their inhibition can lead to increased levels of neurotransmitters in the brain, which is beneficial for treating conditions like depression and Parkinson’s disease . The compound interacts with the active site of the enzyme, blocking its activity and preventing the breakdown of neurotransmitters.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzo[d]thiazole-5-carbonitrile: Similar structure but with the cyano group at the 5th position.
2-Methylbenzothiazole: Lacks the cyano group, making it less reactive in certain chemical reactions.
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds have a similar fused ring structure but with different substituents, leading to varied biological activities.
Uniqueness
5-Methylbenzo[d]thiazole-2-carbonitrile is unique due to the specific positioning of the methyl and cyano groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a monoamine oxidase inhibitor sets it apart from other benzothiazole derivatives, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C9H6N2S |
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Molecular Weight |
174.22 g/mol |
IUPAC Name |
5-methyl-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C9H6N2S/c1-6-2-3-8-7(4-6)11-9(5-10)12-8/h2-4H,1H3 |
InChI Key |
BZWGKZHFQGGHNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C#N |
Origin of Product |
United States |
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